Product packaging for 4-Isopropylnicotinimidamide(Cat. No.:)

4-Isopropylnicotinimidamide

Cat. No.: B13664363
M. Wt: 163.22 g/mol
InChI Key: YVYYBDQVAJZMOU-UHFFFAOYSA-N
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Description

4-Isopropylnicotinimidamide is a chemical compound of interest in medicinal and organic chemistry research. It belongs to the class of nicotinamide derivatives, which are known to be important scaffolds in the development of bioactive molecules. Recent studies on similar compounds have highlighted their significant potential as antifungal agents. For instance, structurally related nicotinamide derivatives have demonstrated potent in vitro activity against Candida albicans , including strains resistant to fluconazole, and have shown broad-spectrum efficacy against other species like Cryptococcus and Trichophyton . The mechanism of action for these active analogues is often linked to the disruption of the fungal cell wall, leading to fungicidal effects, as well as the inhibition of hyphal growth and biofilm formation . The isopropyl substituent on the core structure is frequently a critical feature for this biological activity, with research indicating that its specific position on the phenyl ring can greatly influence potency . Researchers value this compound and its analogues for hit-to-lead optimization programs in antifungal drug discovery. The synthesis of such compounds is typically achieved via facile one-step coupling reactions between aromatic carboxylic acids and amines . This compound is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N3 B13664363 4-Isopropylnicotinimidamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

4-propan-2-ylpyridine-3-carboximidamide

InChI

InChI=1S/C9H13N3/c1-6(2)7-3-4-12-5-8(7)9(10)11/h3-6H,1-2H3,(H3,10,11)

InChI Key

YVYYBDQVAJZMOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=NC=C1)C(=N)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 Isopropylnicotinimidamide

Historical Development of Nicotinimidamide Synthesis Pathways

The synthesis of nicotinimidamide and related amidines has a rich history rooted in the fundamental reactions of nitriles and amides. One of the earliest and most classical methods for the preparation of amidines is the Pinner reaction, first described by Adolf Pinner in 1877. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt, known as a Pinner salt. Subsequent treatment of the Pinner salt with ammonia (B1221849) or an amine furnishes the corresponding amidine. This method has been a cornerstone in the synthesis of a wide variety of amidine-containing compounds.

Another historical approach involves the direct reaction of ammonia or amines with nitriles, although this often requires harsh conditions such as high pressure and temperature, and can result in low yields, particularly with sterically hindered or electronically deactivated nitriles. Over the years, various modifications and improvements to these classical methods have been developed to enhance yields and expand the substrate scope.

The conversion of amides to amidines also represents a significant historical pathway. This transformation can be achieved by first converting the amide to a more reactive intermediate, such as an imidoyl chloride, by treatment with reagents like phosphorus pentachloride or thionyl chloride. The subsequent reaction of the imidoyl chloride with ammonia then yields the desired amidine.

Contemporary Synthetic Approaches to 4-Isopropylnicotinimidamide

Modern synthetic strategies for this compound would likely focus on efficiency, selectivity, and milder reaction conditions. A plausible contemporary approach would involve the initial synthesis of a 4-isopropyl-substituted pyridine (B92270) precursor, followed by the introduction and conversion of a functional group at the 3-position to the imidamide.

Precursor Selection and Rational Design for Imidamide Formation

The rational design of a synthetic route to this compound hinges on the strategic selection of a suitable precursor. A key intermediate would be either 4-isopropylnicotinonitrile (B8811804) or 4-isopropylnicotinamide (B13657382) .

Synthesis of 4-Isopropylnicotinonitrile: The synthesis of this precursor could be approached in several ways. One potential route involves the synthesis of 4-isopropylpyridine (B108708), followed by functionalization at the 3-position. The Minisci reaction, a radical substitution reaction, offers a method for the C-4 alkylation of pyridines. By employing a blocking group strategy, high regioselectivity for the 4-position can be achieved. Once 4-isopropylpyridine is obtained, introduction of an amino group at the 3-position to give 4-isopropylpyridin-3-amine (B3012329) can be accomplished through nitration and subsequent reduction. The resulting amine can then be converted to the nitrile via a Sandmeyer reaction.

Alternatively, a convergent synthesis could be employed, building the substituted pyridine ring from acyclic precursors already containing the required isopropyl and cyano functionalities.

Synthesis of 4-Isopropylnicotinamide: This precursor can be synthesized from 4-isopropylnicotinic acid. The acid can be prepared by the oxidation of a suitable precursor like 4-isopropyl-3-methylpyridine. The subsequent amidation of 4-isopropylnicotinic acid can be achieved through various modern catalytic methods, avoiding the use of stoichiometric activating agents.

With these key precursors in hand, the formation of the imidamide can be achieved through established contemporary methods as detailed in the following sections.

Reaction Mechanism Elucidation in Key Synthetic Steps

The formation of the imidamide functionality from either the nitrile or the amide precursor involves distinct reaction mechanisms.

From 4-Isopropylnicotinonitrile (Pinner Reaction): The mechanism of the Pinner reaction begins with the protonation of the nitrile nitrogen by a strong acid (e.g., HCl), which activates the nitrile carbon towards nucleophilic attack by an alcohol (e.g., ethanol). This results in the formation of a protonated imino ester. Deprotonation yields the imino ester, which is then protonated again on the nitrogen to form the Pinner salt (an iminium salt). The final step involves the nucleophilic attack of ammonia on the iminium carbon, followed by the elimination of the alcohol to afford the protonated amidine, which is then neutralized to give this compound.

From 4-Isopropylnicotinamide: A common contemporary method for converting an amide to an amidine involves the formation of an imidoyl chloride intermediate. The reaction of 4-isopropylnicotinamide with a chlorinating agent such as oxalyl chloride or thionyl chloride, often in the presence of a base like pyridine, proceeds through the formation of a Vilsmeier-Haack type reagent. The amide oxygen attacks the electrophilic chlorinating agent, leading to an activated intermediate. Subsequent intramolecular rearrangement and loss of a leaving group generates the imidoyl chloride. This reactive intermediate is then treated with ammonia. The nucleophilic nitrogen of ammonia attacks the electrophilic carbon of the imidoyl chloride, followed by the elimination of HCl to yield the final this compound.

Optimization of Reaction Conditions and Isolation Procedures

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider for each potential synthetic step are outlined below.

Table 1: Potential Reaction Steps and Optimization Parameters for the Synthesis of this compound

StepReactionKey Parameters to OptimizeTypical Isolation Procedure
1aMinisci Alkylation of PyridineReactant ratios, solvent, temperature, radical initiatorExtraction, column chromatography
1bNitration of 4-IsopropylpyridineNitrating agent, acid concentration, temperatureNeutralization, extraction, crystallization
1cReduction of 3-Nitro-4-isopropylpyridineReducing agent, catalyst, pressure, temperatureFiltration, extraction, crystallization
1dSandmeyer ReactionDiazotizing agent, copper(I) cyanide concentration, temperatureExtraction, distillation, column chromatography
2aPinner Reaction of 4-IsopropylnicotinonitrileAcid catalyst, alcohol, temperature, reaction timePrecipitation of Pinner salt, filtration, subsequent reaction with ammonia, extraction, crystallization
2bAmidation of 4-Isopropylnicotinic AcidCatalyst, solvent, temperature, water removalExtraction, column chromatography, crystallization
2cConversion of Amide to Imidoyl ChlorideChlorinating agent, base, solvent, temperatureIn situ reaction with ammonia
3Final Amidine FormationAmmonia concentration, temperature, reaction timeExtraction, crystallization, column chromatography

For the Pinner reaction , the choice of anhydrous alcohol and the concentration of the acid catalyst are critical. The reaction is typically carried out at low temperatures to prevent side reactions. Isolation of the intermediate Pinner salt, followed by its reaction with anhydrous ammonia, often provides cleaner products.

For the amide to amidine conversion , the choice of chlorinating agent and base is important to ensure efficient formation of the imidoyl chloride without decomposition. The reaction is usually performed in an inert aprotic solvent. The subsequent reaction with ammonia is typically carried out at low temperatures.

Isolation of the final product, this compound, would likely involve an aqueous workup to remove inorganic salts, followed by extraction with an organic solvent. Purification can be achieved by crystallization or column chromatography.

Synthesis of Stereoisomers and Enantiomerically Enriched this compound (if applicable)

The structure of this compound itself is achiral. The isopropyl group attached to the pyridine ring at the 4-position does not create a stereocenter. Therefore, the synthesis of stereoisomers is not applicable in this case.

However, if a chiral substituent were to be introduced on the nitrogen atom of the imidamide group (i.e., forming an N-substituted chiral amidine), then the synthesis of enantiomerically enriched forms would become relevant. In such a scenario, several strategies could be employed:

Use of a chiral amine: The reaction of the Pinner salt of 4-isopropylnicotinonitrile or the imidoyl chloride of 4-isopropylnicotinamide with a chiral amine would lead to the formation of a diastereomeric mixture of N-substituted amidines, which could potentially be separated by chromatography or crystallization.

Asymmetric catalysis: The development of a catalytic asymmetric method for the addition of an amine to the imidoyl intermediate could potentially provide an enantioselective route to the chiral amidine.

As the parent compound is achiral, this section is not directly applicable.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound would involve considerations at each step of the proposed synthetic routes to minimize environmental impact and improve sustainability.

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

Green Chemistry PrincipleApplication in the Synthesis of this compound
Prevention Optimize reactions to maximize yield and minimize byproducts, reducing waste generation.
Atom Economy Favor catalytic methods over stoichiometric reagents. For example, catalytic amidation of 4-isopropylnicotinic acid has higher atom economy than methods using coupling agents.
Less Hazardous Chemical Syntheses Replace hazardous reagents like phosphorus pentachloride or thionyl chloride with greener alternatives where possible. Explore biocatalytic methods.
Designing Safer Chemicals The intrinsic properties of the target molecule are fixed, but the synthetic route can be designed to avoid the formation of toxic intermediates.
Safer Solvents and Auxiliaries Utilize greener solvents such as water, ethanol, or supercritical CO2 where feasible. Minimize the use of chlorinated solvents. acs.org
Design for Energy Efficiency Employ catalytic reactions that can be run at lower temperatures and pressures. Microwave-assisted synthesis can sometimes reduce reaction times and energy consumption.
Use of Renewable Feedstocks While challenging for this specific molecule, explore the possibility of deriving pyridine precursors from biomass in the long term.
Reduce Derivatives Design the synthesis to avoid unnecessary protection and deprotection steps.
Catalysis Employ catalytic reagents in preference to stoichiometric ones. This is particularly relevant for the amidation step and potentially for the C-4 alkylation. researchgate.net
Design for Degradation This principle is more relevant to the product's lifecycle than its synthesis.
Real-time analysis for Pollution Prevention Implement in-process analytical techniques to monitor reaction progress and prevent runaway reactions or the formation of unwanted byproducts.
Inherently Safer Chemistry for Accident Prevention Choose reagents and reaction conditions that minimize the risk of explosions, fires, and accidental releases.

A particularly promising green approach for the synthesis of the 4-isopropylnicotinamide precursor is the use of biocatalysis . Enzymatic amidation of nicotinic acid derivatives has been shown to proceed under mild conditions in aqueous media, offering a highly sustainable alternative to traditional chemical methods. researchgate.netmdpi.com Nitrilase enzymes can also be used for the direct conversion of nitriles to carboxylic acids or amides, providing another potential green route. frontiersin.org

Advanced Spectroscopic and Structural Characterization of 4 Isopropylnicotinimidamide

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

No experimental data available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

No experimental data available.

One-Dimensional NMR Techniques (e.g., ¹H, ¹³C, ¹⁵N NMR)

No experimental data available.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

No experimental data available.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis

No experimental data available.

X-ray Crystallography for Solid-State Molecular Conformation and Packing Arrangements

No experimental data available.

Advanced Chromatographic and Electrophoretic Techniques for Purity and Isomer Analysis

No experimental data available.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography is a cornerstone technique for the separation and quantification of compounds in a mixture. The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a liquid mobile phase. For a compound like 4-Isopropylnicotinimidamide, which possesses a polar nicotinimidamide functional group and a nonpolar isopropyl group, reversed-phase HPLC (RP-HPLC) would be the most suitable approach.

In a hypothetical RP-HPLC method, a C18 column would be used as the stationary phase, which retains compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium acetate or formate to ensure good peak shape) and an organic solvent such as acetonitrile or methanol. By gradually increasing the proportion of the organic solvent (a gradient elution), compounds are eluted from the column in order of increasing hydrophobicity.

Diverse detection methods could be coupled with this separation technique for comprehensive characterization:

UV-Vis Detection: The pyridine (B92270) ring within the this compound structure contains a chromophore that absorbs ultraviolet (UV) light. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector could be used to monitor the absorbance at a specific wavelength (e.g., ~260 nm), allowing for quantification and purity assessment.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides critical information about the molecular weight and structure of the analyte. Electrospray Ionization (ESI) in positive ion mode would likely be effective for protonating the basic nitrogen atoms in the molecule, yielding a prominent [M+H]⁺ ion for confirmation of its molecular mass. Further fragmentation in the mass spectrometer (MS/MS) could elucidate its structural components. rsc.org

Table 1: Illustrative HPLC-MS Data for this compound Analysis
AnalyteRetention Time (min)Observed [M+H]⁺ (m/z)Purity by UV (260 nm)
This compound8.45178.134099.5%
Potential Impurity A6.21150.09170.3%
Potential Impurity B9.53192.14950.2%

Gas Chromatography (GC) for Volatility Assessment and Separation

Gas Chromatography separates compounds based on their volatility and interaction with a stationary phase within a capillary column. For GC analysis, a compound must be thermally stable and sufficiently volatile to be vaporized in the heated injector without decomposition.

The volatility of this compound is expected to be moderate. While the isopropyl group adds to its volatility, the polar N-H bonds in the imidamide group can lead to intermolecular hydrogen bonding, reducing volatility and potentially causing peak tailing on standard nonpolar columns. Therefore, a high-temperature analysis using a mid-polarity capillary column might be necessary. To improve chromatographic performance, derivatization could be employed. Silylation of the N-H groups, for instance, would increase volatility and reduce peak tailing, leading to better separation and sensitivity.

GC is almost always coupled with Mass Spectrometry (GC-MS). nih.gov In this setup, after separation in the GC column, the analyte enters the mass spectrometer, where it is fragmented by Electron Impact (EI) ionization. The resulting fragmentation pattern serves as a chemical "fingerprint," allowing for unambiguous identification by comparing it to a spectral library or through manual interpretation.

Table 2: Hypothetical GC-MS Fragmentation Data for this compound
Retention Time (min)Key Fragment Ions (m/z)Relative Abundance (%)Proposed Fragment Identity
12.7817745[M]⁺ (Molecular Ion)
162100[M-CH₃]⁺
13585[M-C₃H₇]⁺
10460[C₆H₄N₂]⁺ (Nicotinonitrile fragment)

Capillary Electrophoresis for Charge-Based Separation

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. wikipedia.orgusp.org This method is particularly well-suited for the analysis of charged or ionizable compounds.

Given its structure, this compound is a basic compound. The nitrogen on the pyridine ring and the imidamide group can be readily protonated in an acidic environment, conferring a net positive charge on the molecule. Therefore, Capillary Zone Electrophoresis (CZE), the simplest form of CE, would be an ideal method for its analysis. nih.gov

In a typical CZE setup, a fused-silica capillary is filled with an electrolyte buffer at a low pH (e.g., pH 2.5 phosphate buffer). When a high voltage is applied, the positively charged this compound molecules would migrate towards the cathode (negative electrode). Their migration speed would be a function of their charge and hydrodynamic radius. This technique offers very high separation efficiency and requires minimal sample and reagent volumes. It can be used to determine the purity of the compound with respect to other charged or ionizable impurities.

Table 3: Theoretical Capillary Electrophoresis Parameters and Results
ParameterValue/Condition
CapillaryFused Silica (50 µm i.d., 60 cm total length)
Background Electrolyte50 mM Sodium Phosphate, pH 2.5
Voltage+25 kV
DetectionUV at 214 nm
Migration Time of this compound 5.1 minutes

Chemical Reactivity and Derivatization of 4 Isopropylnicotinimidamide

Reactivity Profile of the Imidamide Functional Group

The imidamide group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, is a key determinant of the molecule's reactivity. Its reactivity is analogous in some respects to the more common amide functionality, yet the presence of the imine-like nitrogen introduces unique chemical properties. The imidamide group can exist in tautomeric forms, primarily the imidic acid form, although the amide-like tautomer is generally more stable. mdpi.comresearchgate.net This tautomerism can influence the site of reaction in various chemical transformations.

Nucleophilic and Electrophilic Additions and Substitutions

The imidamide functional group possesses both nucleophilic and electrophilic centers. The nitrogen atoms, with their lone pairs of electrons, are nucleophilic and can react with electrophiles. Conversely, the carbon atom of the C=N double bond is electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Reactions: Nucleophilic addition to the carbon-nitrogen double bond is a characteristic reaction of imines and related functional groups. wikipedia.org In the context of 4-Isopropylnicotinimidamide, nucleophiles can add to the electrophilic carbon of the imidamide group. The reaction is often catalyzed by acid, which protonates the imine nitrogen, increasing the electrophilicity of the carbon atom. The specific outcome of such reactions can vary depending on the nucleophile and reaction conditions. For instance, the addition of amines can lead to the formation of aminal-like structures.

Electrophilic Reactions: The nitrogen atoms of the imidamide group are susceptible to attack by electrophiles. wikipedia.org Protonation is a fundamental electrophilic reaction, and the basicity of the nitrogen atoms will influence the compound's behavior in acidic media. Alkylation and acylation at the nitrogen atoms are also possible, leading to the formation of N-substituted derivatives. The relative reactivity of the two nitrogen atoms towards electrophiles will be influenced by steric hindrance and electronic effects.

Hydrolytic Stability and Transformation Pathways

The hydrolysis of the imidamide group is a critical aspect of its chemical stability. Similar to amides, imidamide hydrolysis can be catalyzed by either acid or base. researchgate.net The reaction involves the nucleophilic attack of water or hydroxide (B78521) ions on the electrophilic carbon of the imidamide.

Under acidic conditions, the reaction is typically initiated by protonation of one of the nitrogen atoms, which activates the carbon for nucleophilic attack by water. The resulting tetrahedral intermediate can then break down to yield nicotinamide (B372718) and an amine, or further hydrolyze to nicotinic acid and ammonia (B1221849).

Basic hydrolysis, on the other hand, proceeds through the direct attack of a hydroxide ion on the imidamide carbon. The stability of the imidamide group towards hydrolysis is expected to be different from that of a simple amide due to the presence of the second nitrogen atom. Generally, amides are quite stable, requiring vigorous conditions for hydrolysis. researchgate.net The hydrolytic stability of N-substituted amides can be influenced by the nature of the substituents. scripps.edu

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its susceptibility to aromatic substitution reactions.

Regioselectivity and Electronic Effects of Substituents

The pyridine nitrogen is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution (EAS) and directs incoming electrophiles primarily to the C-3 and C-5 positions. yorku.ca The isopropyl group at the C-4 position is an electron-donating group and an ortho-, para-director. youtube.com The imidamide group, being analogous to an amide, is also expected to influence the regioselectivity. Amide groups are generally ortho-, para-directing activators in electrophilic aromatic substitution on a benzene (B151609) ring. However, in the context of the electron-deficient pyridine ring, its effect is more complex.

For electrophilic aromatic substitution , the combined electronic effects of the deactivating pyridine nitrogen and the activating/directing isopropyl and imidamide groups will determine the position of substitution. The most likely positions for electrophilic attack are C-3 and C-5, with the directing influence of the C-4 substituents potentially favoring one over the other. To enhance the reactivity of the pyridine ring towards electrophiles, it can be converted to the corresponding N-oxide. The N-oxide is more electron-rich and can direct electrophiles to the C-4 position. scripps.edunih.gov

For nucleophilic aromatic substitution (SNAr) , the pyridine ring is activated, particularly at the C-2, C-4, and C-6 positions. scripps.edu The presence of a good leaving group at one of these positions facilitates the reaction. In this compound, nucleophilic substitution is most likely to occur if a leaving group is introduced at the C-2 or C-6 position.

Strategies for Functionalizing the Pyridine Core

Several strategies can be employed to introduce new functional groups onto the pyridine ring of this compound.

Direct C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds, bypassing the need for pre-installed leaving groups. researchgate.net Transition metal-catalyzed C-H activation has emerged as a powerful tool for the derivatization of pyridines. nih.gov These methods can offer high regioselectivity, enabling the introduction of various substituents at specific positions of the pyridine ring.

N-Oxide Chemistry: As mentioned, conversion to the pyridine N-oxide activates the ring for both electrophilic and nucleophilic attack. scripps.edu This strategy provides a versatile entry point for a wide range of functionalizations. For example, palladium-catalyzed C-H functionalization of pyridine N-oxides allows for highly selective alkenylation and arylation. nih.gov

Halogenation and Cross-Coupling: Introduction of a halogen atom onto the pyridine ring, for instance at the C-3 or C-5 position via electrophilic halogenation, provides a handle for subsequent transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Transformations and Functionalization of the Isopropyl Side Chain

The isopropyl group at the C-4 position of the pyridine ring also offers opportunities for chemical modification.

Free-Radical Halogenation: The benzylic-like hydrogens of the isopropyl group are susceptible to free-radical halogenation. nih.gov Under UV light or with the use of radical initiators, reaction with reagents like N-bromosuccinimide (NBS) can selectively introduce a halogen atom at the tertiary carbon of the isopropyl group. This halogenated derivative can then serve as a substrate for various nucleophilic substitution and elimination reactions.

Oxidation: The isopropyl group can be oxidized under appropriate conditions. Strong oxidizing agents can potentially lead to the formation of a ketone (4-acetylpyridine derivative) or even cleavage of the C-C bond to form 4-carboxypyridine. The specific outcome will depend on the oxidant and reaction conditions. For example, ruthenium complexes have been shown to catalyze the oxidative cleavage of isopropyl groups. youtube.com

C-H Functionalization: Direct C-H functionalization methods can also be applied to the isopropyl side chain, although selectivity between the primary and tertiary C-H bonds can be a challenge.

Oxidative and Reductive Modifications of the Alkyl Group

The isopropyl group attached to the pyridine ring represents a primary site for oxidative and reductive transformations, enabling the introduction of diverse functionalities and the modulation of the molecule's steric and electronic properties.

Oxidative Modifications:

The benzylic-like position of the isopropyl group—alpha to the pyridine ring—makes it susceptible to oxidation. Drawing parallels with the well-established oxidation of cumene (B47948) (isopropylbenzene), it is plausible that this compound can undergo similar transformations. wikipedia.orgulisboa.ptresearchgate.netyoutube.comlibretexts.org The oxidation of cumene to cumene hydroperoxide is a radical-mediated process that serves as a cornerstone of industrial phenol (B47542) and acetone (B3395972) production. wikipedia.orgulisboa.pt A similar approach could potentially convert this compound to the corresponding hydroperoxide, which can then be further transformed into a variety of derivatives.

Controlled oxidation of the isopropyl group could yield 2-(pyridin-4-yl)propan-2-ol derivatives. More vigorous oxidation conditions could lead to the formation of a ketone, yielding 1-(pyridin-4-yl)ethan-1-one derivatives, or even cleave the isopropyl group to afford the corresponding carboxylic acid, 4-carboxynicotinimidamide.

A summary of potential oxidative modifications is presented below:

Starting MaterialReagents and ConditionsPotential Product
This compoundAir, Radical Initiator4-(2-hydroperoxypropan-2-yl)nicotinimidamide
This compoundMild Oxidizing Agent (e.g., MnO₂)4-(2-hydroxypropan-2-yl)nicotinimidamide
This compoundStrong Oxidizing Agent (e.g., KMnO₄)4-acetylnicotinimidamide

Reductive Modifications:

The pyridine ring of this compound can be selectively reduced to the corresponding piperidine (B6355638) derivative under various catalytic hydrogenation conditions. The choice of catalyst and reaction conditions is crucial to achieve high selectivity and yield. Rhodium-based catalysts, for instance, have been shown to be effective for the hydrogenation of functionalized pyridines under mild conditions. rsc.org Catalytic reduction of alkylated pyridines is a well-established method for the synthesis of substituted piperidines. acs.org

It is important to note that the imidamide group may also be susceptible to reduction, potentially leading to the corresponding amine. Therefore, careful selection of the reducing agent and reaction parameters is necessary to achieve selective reduction of the pyridine ring while preserving the imidamide functionality.

Potential reductive modifications are outlined in the table below:

Starting MaterialReagents and ConditionsPotential Product
This compoundH₂, Rh₂O₃, TFE4-Isopropylpiperidine-3-carboximidamide
This compoundH₂, B(C₆F₅)₃4-Isopropylpiperidine-3-carboximidamide

Introduction of Additional Functionalities

Beyond modifying the existing isopropyl group, the introduction of new functional groups onto the this compound scaffold can be achieved through various C-H activation and functionalization strategies targeting the pyridine ring. The electron-deficient nature of the pyridine ring makes it amenable to nucleophilic and radical substitution reactions. wikipedia.org

Direct C-H functionalization is a powerful tool for the late-stage modification of complex molecules, and several methods have been developed for the selective functionalization of pyridines. sigmaaldrich.com For instance, iridium-catalyzed ortho-C–H activation could potentially be employed to introduce substituents at the positions adjacent to the existing groups on the pyridine ring. acs.org

Furthermore, the imidamide moiety itself can serve as a handle for introducing additional functionalities. The nitrogen atoms of the imidamide can be alkylated or acylated, and the C=N bond can undergo addition reactions.

The following table summarizes potential strategies for introducing new functionalities:

Position of FunctionalizationReaction TypePotential ReagentsPotential Functional Groups Introduced
Pyridine Ring (ortho to existing substituents)C-H Activation/ArylationAryl halides, Palladium catalystAryl groups
Pyridine Ring (ortho to existing substituents)C-H Activation/AlkylationAlkyl halides, Iridium catalystAlkyl groups
Imidamide NitrogenN-AlkylationAlkyl halides, BaseAlkyl groups
Imidamide NitrogenN-AcylationAcyl chlorides, BaseAcyl groups

Synthesis and Characterization of Novel this compound Derivatives and Analogues

The structural framework of this compound provides a versatile scaffold for the synthesis of a diverse library of derivatives and analogues. By leveraging modern synthetic methodologies, particularly multicomponent reactions, novel compounds with tailored properties can be efficiently generated.

Exploration of Structural Diversity through Synthetic Routes

The synthesis of derivatives can be approached by either modifying the pre-formed this compound scaffold or by constructing the substituted pyridine ring system from acyclic precursors. The preparation of various 4-substituted nicotinic acids and nicotinamides has been reported, providing a foundation for the synthesis of corresponding imidamide derivatives. rsc.orgscispace.com

For instance, functionalized pyridines can be synthesized through one-pot multicomponent reactions, offering a highly atom-efficient and convergent approach. researchgate.net These methods allow for the introduction of multiple points of diversity in a single synthetic operation.

Multicomponent Reactions Incorporating the this compound Scaffold

Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis for the rapid generation of complex molecules from simple starting materials in a single step. acsgcipr.orgrsc.orgdntb.gov.ua The imidamide functionality within this compound makes it a suitable component for certain MCRs, such as the Ugi and Passerini reactions, which typically involve an amine or a carboxylic acid, respectively. nih.govfu-berlin.dersc.orgwikipedia.orgresearchgate.netnih.govorganic-chemistry.orgyoutube.com

Ugi Reaction:

The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. While this compound itself is not a primary amine, it could potentially be modified to incorporate a primary amine functionality, which could then participate in a Ugi reaction. Alternatively, derivatives of nicotinic acid can be used in Ugi-type reactions. acs.org

Passerini Reaction:

The Passerini three-component reaction involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. rsc.orgwikipedia.orgorganic-chemistry.orgyoutube.com By converting the imidamide group of this compound to a carboxylic acid, the resulting molecule could be employed as the acid component in a Passerini reaction, leading to a variety of complex derivatives.

Gewald Reaction:

The Gewald reaction is a multicomponent reaction used to synthesize substituted 2-aminothiophenes from a carbonyl compound, an α-cyano ester, and elemental sulfur in the presence of a base. researchgate.netjocpr.comresearchgate.net While not directly incorporating the this compound scaffold, the principles of the Gewald reaction could be adapted to synthesize thiophene-fused pyridine derivatives starting from appropriately functionalized nicotinimidamide precursors.

A hypothetical multicomponent reaction involving a derivative of this compound is presented in the table below:

Multicomponent ReactionKey Reactant Derived from this compoundOther ReactantsPotential Product Class
Ugi Reaction4-Isopropyl-3-(aminomethyl)nicotinimidamideAldehyde, Isocyanide, Carboxylic AcidComplex bis-amides
Passerini Reaction4-Isopropylnicotinic acidAldehyde, Isocyanideα-Acyloxy amides

The characterization of these novel derivatives would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to confirm their chemical structures. frontiersin.orgresearchgate.netresearchgate.netacs.orgmdpi.comresearchgate.net

Computational and Theoretical Chemistry Studies of 4 Isopropylnicotinimidamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, yielding detailed information about its electronic distribution, geometry, and energy.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying the ground state properties of organic molecules. For a molecule like 4-isopropylnicotinimidamide, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to determine its most stable three-dimensional structure.

The process involves optimizing the molecular geometry to find the lowest energy conformation. For related nicotinamide (B372718) derivatives, DFT studies have successfully predicted bond lengths, bond angles, and dihedral angles. mdpi.com For this compound, key parameters to be determined would include the planarity of the pyridine (B92270) ring, the orientation of the isopropyl group, and the conformation of the nicotinimidamide side chain. The calculated total energy of the optimized structure provides a measure of its thermodynamic stability. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

Table 1: Predicted Ground State Properties of a Representative Nicotinamide Derivative using DFT (B3LYP/6-311G++(d,p)) (Note: This data is for a related nicotinamide derivative and is used here for illustrative purposes.)

PropertyCalculated Value
Total Energy (Hartree)-588.32
HOMO Energy (eV)-6.45
LUMO Energy (eV)-1.23
HOMO-LUMO Gap (eV)5.22
Dipole Moment (Debye)3.78

This interactive table is based on data from computational studies on analogous compounds.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MPn) and Coupled Cluster (CC) theory, can provide very high accuracy, particularly for electronic energies. While computationally more demanding than DFT, they serve as a benchmark for assessing the accuracy of other methods.

For this compound, high-accuracy ab initio calculations could be employed to refine the energies of different conformers, providing a more precise understanding of their relative stabilities. These methods are also crucial for accurately describing systems where electron correlation effects are significant.

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which is invaluable for the characterization of new compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparison with experimental spectra, if available, can confirm the proposed structure. For analogous compounds, predicted chemical shifts have shown good correlation with experimental values. acs.org

IR Frequencies: The vibrational frequencies of a molecule correspond to the absorption peaks in its infrared (IR) spectrum. DFT calculations can predict these frequencies by computing the second derivatives of the energy with respect to the atomic coordinates. These calculations can help in assigning the vibrational modes of the functional groups present in this compound, such as the C=N stretching of the imidamide group, the C-H vibrations of the isopropyl group, and the characteristic modes of the pyridine ring.

Table 2: Predicted Spectroscopic Data for a Hypothetical this compound Based on Analogous Compounds (Note: These values are illustrative and based on calculations for similar molecular fragments.)

ParameterPredicted Value
¹H NMR Chemical Shift (pyridine H)7.5 - 8.8 ppm
¹³C NMR Chemical Shift (pyridine C-N)~150 ppm
IR Frequency (C=N stretch)~1640 cm⁻¹
IR Frequency (isopropyl C-H stretch)2960 - 2870 cm⁻¹

This interactive table provides a hypothetical representation of spectroscopic data.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on a force field, which is a set of empirical energy functions.

For this compound, MD simulations would be particularly useful for exploring its conformational flexibility. The rotation around the bond connecting the isopropyl group to the pyridine ring and the bonds within the nicotinimidamide side chain can lead to various conformers. MD simulations can reveal the preferred conformations and the energy barriers between them.

Furthermore, MD simulations can explicitly model the effects of a solvent, such as water. By surrounding the this compound molecule with solvent molecules, these simulations can provide a detailed picture of how the solvent influences its conformation and dynamics. The solvation free energy, which is a measure of the energetic cost or benefit of transferring a molecule from the gas phase to a solvent, can also be calculated from these simulations. Studies on related nicotinamide analogs have utilized MD simulations to understand their binding to biological targets and the role of surrounding water molecules. semanticscholar.orgnih.gov

Theoretical Investigations of Non-Covalent Molecular Interactions

Non-covalent interactions play a crucial role in determining the structure and function of molecules in condensed phases and biological systems.

The nicotinimidamide group in this compound contains both hydrogen bond donors (the -NH2 group) and a hydrogen bond acceptor (the imine nitrogen). This makes the molecule capable of forming hydrogen bonds with itself (intermolecularly) or with other molecules, such as water or biological macromolecules.

Theoretical studies on similar substituted pyridines and carboxamides have used computational methods to analyze the geometry and energetics of hydrogen bonds. researchgate.net For this compound, quantum chemical calculations could be used to model dimers or clusters of the molecule, or its interaction with water molecules, to determine the strength and preferred geometry of the hydrogen bonds formed. The Natural Bond Orbital (NBO) analysis is a computational tool that can provide further insights into the nature of these interactions by quantifying the charge transfer between the donor and acceptor orbitals.

Pi-Pi Stacking and Other Aromatic Interactions

The aromatic nature of the pyridine ring in this compound is a key determinant of its non-covalent interaction profile. wikipedia.org Pi-pi stacking interactions, which are a result of attractive non-covalent interactions between aromatic rings, are expected to play a significant role in the supramolecular assembly and potential biological activity of this compound. wikipedia.orglibretexts.org

Computational chemistry provides powerful tools to investigate these interactions. Quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can be employed to model the geometry and energetics of dimer formation. smu.eduresearchgate.net For this compound, these calculations would typically explore different orientations of two interacting molecules, such as parallel-displaced and T-shaped arrangements, to identify the most stable configurations. The interaction energy, decomposed into components like electrostatic, dispersion, and exchange-repulsion, can elucidate the driving forces behind the stacking.

The electronic properties of the pyridine ring, influenced by the electron-donating isopropyl group and the electron-withdrawing imidamide group, would be a central focus of such a study. The quadrupole moment of the aromatic ring, which is a key factor in determining the preferred stacking geometry, can be calculated to predict whether face-to-face or edge-to-face interactions are more favorable. nih.gov

Table 1: Theoretical Interaction Energies for Putative this compound Dimers

Dimer ConfigurationCalculated Interaction Energy (kcal/mol)Dominant Interaction Component
Parallel-Displaced-3.5 to -5.0Dispersion
T-shaped-2.0 to -3.5Electrostatic
Sandwich-1.0 to -2.0Dispersion/Electrostatic

Note: The data in this table is hypothetical and serves as an illustrative example of what computational studies might reveal. The actual values would be dependent on the specific computational methods and basis sets employed.

Characterization of van der Waals Forces

Van der Waals forces, which encompass dispersion (London) forces, dipole-dipole interactions, and dipole-induced dipole interactions, are fundamental to understanding the condensed-phase behavior of this compound. nih.govtuwien.at Computational methods are indispensable for characterizing these weak, yet collectively significant, interactions. kobv.de

Molecular mechanics force fields, such as AMBER, CHARMM, and OPLS, provide a computationally efficient way to model van der Waals interactions in large systems. These force fields use parameters (e.g., Lennard-Jones potentials) to describe the non-bonded interactions between atoms. For this compound, these simulations could predict properties like its packing in a crystal lattice or its interaction with a biological macromolecule.

For a more accurate description, particularly of dispersion forces, quantum mechanical calculations are necessary. smu.edu Methods like DFT with dispersion corrections (e.g., DFT-D3) or Symmetry-Adapted Perturbation Theory (SAPT) can provide detailed insights into the nature and magnitude of van der Waals interactions. rsc.org A SAPT analysis would decompose the total interaction energy into physically meaningful components, allowing for a quantitative assessment of the contribution of electrostatic, exchange, induction, and dispersion forces.

Computational docking studies of the related compound, 4-isopropylnicotinamide (B13657382), have highlighted the importance of the isopropyl group in forming optimal van der Waals contacts within hydrophobic regions of enzymes. evitachem.com Similar computational analyses for this compound would be crucial in predicting its binding affinity and orientation in a receptor pocket.

Table 2: Calculated van der Waals Interaction Parameters for this compound Functional Groups

Functional GroupLennard-Jones Well Depth (ε, kcal/mol)Lennard-Jones Radius (σ, Å)
Pyridine Ring~0.1 - 0.2~3.5 - 3.7
Isopropyl Group~0.15 - 0.25~3.8 - 4.0
Imidamide Group~0.2 - 0.3~3.2 - 3.4

Note: This table presents typical ranges for Lennard-Jones parameters for these types of functional groups and is for illustrative purposes. Precise parameters would be derived from specific force fields or quantum chemical calculations.

Computational Elucidation of Reaction Mechanisms for this compound Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies that are often difficult to obtain experimentally. rsc.org For this compound, computational studies could explore a variety of potential transformations, such as hydrolysis of the imidamide group, electrophilic or nucleophilic substitution on the pyridine ring, or reactions involving the isopropyl group.

DFT calculations are widely used to map the potential energy surface of a reaction. researchgate.net By locating the transition state structures and calculating their energies, the activation energy and reaction rate can be estimated. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state connects the reactants and products. nih.gov

For example, a computational study of the hydrolysis of this compound would involve modeling the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent bond-breaking and bond-forming steps. The influence of pH could also be investigated by modeling the reaction under acidic or basic conditions, with the inclusion of explicit solvent molecules or using a continuum solvation model.

Furthermore, computational methods can be used to predict the regioselectivity of reactions. For instance, by calculating the Fukui functions or mapping the molecular electrostatic potential, the most likely sites for electrophilic or nucleophilic attack on the this compound molecule can be identified. researchgate.net

Table 3: Hypothetical Calculated Activation Energies for Transformations of this compound

Reaction TypeComputational MethodCalculated Activation Energy (kcal/mol)
Neutral HydrolysisDFT (B3LYP/6-31G)25 - 30
Acid-Catalyzed HydrolysisDFT (B3LYP/6-31G)15 - 20
Electrophilic Aromatic SubstitutionDFT (M06-2X/def2-TZVP)18 - 25

Note: The data in this table is hypothetical and intended to illustrate the type of information that can be obtained from computational studies of reaction mechanisms. The specific values would depend on the reaction, the level of theory, and the basis set used.

Structure Property Relationships in 4 Isopropylnicotinimidamide and Its Analogues

Correlation of Structural Features with Spectroscopic Signatures

The spectroscopic signature of a molecule is a direct reflection of its underlying structure, providing a powerful tool for characterization and analysis. For 4-isopropylnicotinimidamide, its key structural components—the pyridine (B92270) ring, the isopropyl group, and the nicotinimidamide moiety—each contribute distinct features to its expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the protons of the pyridine ring would exhibit characteristic chemical shifts and coupling patterns influenced by the electron-withdrawing nature of the nitrogen atom and the substitution pattern. The isopropyl group would present a distinct doublet for the two methyl groups and a septet for the methine proton. The protons of the nicotinimidamide group would also have unique chemical shifts, with their exact positions sensitive to the electronic environment and potential for hydrogen bonding. In ¹³C NMR, the carbon atoms of the pyridine ring, the isopropyl group, and the imidamide functional group would each resonate at predictable chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The C=N stretching vibration of the imidamide group and the C=N and C=C stretching vibrations of the pyridine ring would appear in the 1650-1500 cm⁻¹ region. The N-H stretching vibrations of the imidamide group would be observed in the 3400-3200 cm⁻¹ range, with their position and shape indicative of hydrogen bonding interactions. The C-H stretching vibrations of the isopropyl group and the aromatic C-H stretches of the pyridine ring would be found around 3000-2850 cm⁻¹ and 3100-3000 cm⁻¹, respectively.

Mass Spectrometry (MS): In mass spectrometry, this compound would show a molecular ion peak corresponding to its molecular weight. youtube.comyoutube.comyoutube.com The fragmentation pattern would be expected to show characteristic losses, such as the loss of the isopropyl group or cleavage of the imidamide side chain, providing further structural confirmation.

Influence of Isopropyl Substitution on Electronic Distribution and Reactivity

The substitution of a functional group on an aromatic ring can significantly alter its electronic properties, thereby influencing its reactivity. In this compound, the isopropyl group at the 4-position of the pyridine ring plays a crucial role in modulating the electronic distribution and, consequently, the chemical behavior of the molecule.

The isopropyl group is generally considered to be an electron-donating group (EDG) through an inductive effect. This donation of electron density to the pyridine ring increases the electron density at the ortho and para positions relative to the isopropyl group. This increased electron density can, in turn, affect the basicity of the pyridine nitrogen and the reactivity of the nicotinimidamide moiety. Studies on related 4-substituted pyridine systems have shown that electron-donating groups can increase the electron density around a metal center when the pyridine acts as a ligand. nih.govrsc.orgnih.gov

The electronic influence of substituents on the pyridine ring has been a subject of extensive research, particularly in the context of pincer-type molecules where the pyridine is a central component. nih.gov These studies have demonstrated that the electronic nature of the substituent at the 4-position can be tuned to modulate the reactivity of the molecule. While a direct study on this compound is not available, the principles derived from these related systems suggest that the isopropyl group would enhance the electron density of the pyridine ring, potentially making the pyridine nitrogen more basic and influencing the reactivity of the nicotinimidamide group in subsequent reactions. The reactivity of the imidamide functional group itself is also subject to these electronic perturbations, which can affect its nucleophilicity and susceptibility to hydrolysis or other transformations.

Systematic Modulation of Molecular Interactions through Structural Modifications

The ability of a molecule to interact with its environment is governed by its three-dimensional structure and the distribution of functional groups capable of forming non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-stacking. The systematic modification of the structure of this compound offers a powerful strategy to modulate these interactions and fine-tune the compound's properties.

The nicotinimidamide moiety, with its N-H and C=N groups, is a prime site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. The pyridine nitrogen also presents a site for hydrogen bonding. The isopropyl group, being nonpolar, can participate in hydrophobic interactions.

By introducing or modifying functional groups on the pyridine ring or the imidamide moiety, the nature and strength of these intermolecular interactions can be systematically altered. For example, the introduction of hydrogen bond donors or acceptors can enhance the propensity for self-assembly or interaction with other molecules. The modification of the alkyl chain of the isopropyl group could influence steric hindrance and hydrophobic interactions. The principles of molecular interactions are well-established and have been extensively reviewed, providing a guide for such modifications. nih.gov

Rational Design of Analogues for Targeted Chemical Reactivity

The rational design of analogues is a key strategy in medicinal and materials chemistry for developing compounds with specific, targeted properties. nih.govnih.govrsc.orgmdpi.com For this compound, this approach can be employed to create new derivatives with tailored chemical reactivity.

Building on the understanding of structure-property relationships, analogues of this compound can be designed to exhibit specific reactivity profiles. For instance, by replacing the isopropyl group with either more strongly electron-donating or electron-withdrawing groups, the electronic properties of the pyridine ring can be systematically varied. This, in turn, would modulate the reactivity of the nicotinimidamide group towards electrophiles or nucleophiles. Research on other 4-substituted nicotinic acids and nicotinamides has demonstrated the feasibility of synthesizing a range of derivatives with diverse functionalities. rsc.org

Furthermore, the imidamide functional group itself can be a target for modification. The synthesis of various nicotinimidamide derivatives through multi-component reactions has been reported, showcasing the versatility of this functional group for creating diverse molecular scaffolds. nih.gov By applying these synthetic strategies to 4-isopropylnicotinamide (B13657382), a library of analogues could be generated for screening in various chemical applications. The design of these analogues would be guided by the desired reactivity, whether it be for catalysis, materials science, or as building blocks for more complex molecules.

Applications in Advanced Chemical Methodologies

Role as a Privileged Scaffold in Synthetic Chemistry

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, serving as a versatile template for the development of new therapeutic agents. nih.govrsc.org The pyridine (B92270) ring is a well-established privileged scaffold, found in a multitude of FDA-approved drugs due to its ability to form key interactions with biological macromolecules. nih.govresearchgate.netnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking interactions.

The structure of 4-isopropylnicotinimidamide incorporates this valuable pyridine core. The addition of the isopropyl group at the 4-position can influence the molecule's pharmacokinetic properties. The isopropyl group, being hydrophobic, can enhance binding to hydrophobic pockets within protein targets. rsc.org This strategic placement can also sterically direct interactions of the other functional groups, potentially leading to higher selectivity for a specific target.

The nicotinimidamide functional group further enhances the potential of this scaffold. The amidine moiety is a strong basic group and can exist in a protonated state under physiological conditions, allowing for strong ionic interactions with biological targets. The combination of the pyridine ring, the isopropyl group, and the nicotinimidamide functionality in a single molecule creates a unique three-dimensional pharmacophore. This arrangement of hydrogen bond donors and acceptors, hydrophobic regions, and charged centers suggests that this compound could serve as a versatile starting point for the synthesis of new classes of bioactive compounds.

Table 1: Potential Pharmacophoric Features of the this compound Scaffold

Structural FeaturePotential Interaction TypeRationale
Pyridine NitrogenHydrogen Bond AcceptorThe lone pair of electrons on the nitrogen can interact with hydrogen bond donors on a biological target.
Aromatic Pyridine Ringπ-π Stacking, Hydrophobic InteractionsThe electron-rich aromatic system can stack with aromatic residues in proteins or DNA.
Isopropyl GroupHydrophobic InteractionsThe non-polar alkyl group can occupy hydrophobic pockets in target proteins, potentially increasing binding affinity. rsc.org
Imidamide -NH GroupsHydrogen Bond DonorThe N-H protons can form hydrogen bonds with acceptor groups on a target molecule.
Imidamide NitrogenHydrogen Bond Acceptor, Coordination SiteThe nitrogen atoms can accept hydrogen bonds or coordinate with metal ions.
Protonated ImidamidiniumIonic InteractionsUnder physiological pH, the amidine group can be protonated, forming strong salt bridges with negatively charged residues.

Potential as a Ligand in Coordination Chemistry or Catalysis

The field of coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. The properties and reactivity of the resulting metal complex are highly dependent on the nature of the ligand. The this compound molecule possesses multiple potential coordination sites, making it an intriguing candidate as a ligand.

The nitrogen atom of the pyridine ring is a classic coordination site for a wide range of metal ions. researchgate.net Furthermore, the amidine group, [R-C(=NH)NH2], is known to act as a versatile ligand, capable of coordinating to metal centers in several ways, including monodentate and bidentate chelation. bohrium.comsemanticscholar.orgscispace.com The two nitrogen atoms of the amidine can bind to a single metal center to form a stable chelate ring, a common motif in catalysis.

The combination of the pyridine nitrogen and the amidine group in this compound could allow for the formation of pincer-type ligands, where the molecule binds to a metal center through three co-planar atoms. Such pincer complexes are of significant interest in catalysis due to their high stability and the predictable control they offer over the metal's coordination sphere. The electronic properties of the ligand, and thus the catalytic activity of the metal center, could be tuned by modifying the substituents on the pyridine ring. The isopropyl group, in particular, could provide steric bulk that influences the selectivity of catalytic reactions. youtube.com

Table 2: Potential Coordination Modes of this compound

Coordination ModeDescriptionPotential Metal Ions
Monodentate (Pyridine N)Coordination through the lone pair of the pyridine nitrogen.Transition metals (e.g., Ru, Rh, Pd, Pt), Lanthanides
Monodentate (Amidine N)Coordination through one of the nitrogen atoms of the amidine group.Transition metals, Main group metals
Bidentate (Amidine N,N')Chelation involving both nitrogen atoms of the amidine group to form a stable ring.Transition metals (e.g., Cu, Ni, Co, Zn)
Bidentate (Pyridine N, Amidine N)Chelation involving the pyridine nitrogen and one nitrogen of the amidine group.Transition metals
BridgingThe ligand could bridge two metal centers, with the pyridine and amidine groups coordinating to different metals.Metal clusters, Polynuclear complexes

The development of catalysts based on this compound could lead to novel and efficient transformations in organic synthesis. For instance, transition metal complexes of this ligand could be explored for applications in cross-coupling reactions, hydrogenation, or oxidation catalysis.

Development of New Analytical Detection Methods Utilizing this compound (e.g., as a derivatizing agent)

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for analysis. sigmaaldrich.comresearchgate.net For example, a compound that is not easily detectable by a particular analytical instrument can be reacted with a derivatizing agent to add a "tag" that is readily detected.

The nicotinimidamide group of this compound contains reactive N-H bonds that could be utilized for derivatization reactions. For instance, it could react with compounds containing functional groups like carboxylic acids or aldehydes to form stable adducts. If this compound were to be functionalized with a chromophore or fluorophore, it could serve as a derivatizing agent for the sensitive detection of analytes that would otherwise be difficult to measure.

Conversely, this compound itself could be the target of derivatization for analytical purposes. The primary amine of the nicotinimidamide could be reacted with various reagents to enhance its detectability in techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC). thermoscientific.frsigmaaldrich.com For example, reaction with a fluorescent tag would allow for highly sensitive detection using a fluorescence detector.

Table 3: Potential Derivatization Reactions Involving this compound

Analyte Functional GroupPotential Derivatizing AgentResulting LinkageAnalytical Advantage
Carboxylic AcidThis compound (activated)AmideIntroduction of a UV-active or mass-spectrometry-friendly tag.
Aldehyde/KetoneThis compoundImineFormation of a stable, detectable product.
IsocyanateThis compoundUreaQuantitative reaction for analysis of isocyanates.
Analyte: this compound
Amine (in nicotinimidamide)Fluorescent Isothiocyanate (e.g., FITC)ThioureaHighly sensitive fluorescence detection.
Amine (in nicotinimidamide)Dansyl ChlorideSulfonamideUV and fluorescence detection. nih.gov

The development of such methods could be valuable for the quantification of this compound or related compounds in various matrices, or for the detection of other important analytes in environmental or biological samples.

Exploration of this compound in Materials Science (e.g., supramolecular assembly, polymerization initiator)

Materials science focuses on the design and discovery of new materials, particularly solid materials. The properties of a material are intimately linked to the structure of its constituent molecules and how they are arranged. The structural features of this compound suggest its potential utility in the construction of novel materials.

Supramolecular Assembly:

Supramolecular chemistry is the domain of chemistry beyond that of individual molecules, focusing on the chemical systems made up of a discrete number of assembled molecular subunits or components. researchgate.netnih.govrsc.org The forces responsible for the spatial organization of these systems are non-covalent intermolecular forces. This compound possesses several functionalities capable of participating in such interactions. The pyridine ring can engage in π-π stacking, while the amidine group is an excellent hydrogen bond donor and acceptor.

Polymerization Initiator:

In polymer chemistry, an initiator is a substance that starts a chain reaction, such as a polymerization. wikipedia.orgyoutube.com While there is no direct evidence of this compound acting as a polymerization initiator, its nicotinamide-related structure is of interest. Nicotinamide (B372718) and its derivatives have been investigated in the context of polymer synthesis, for example, in the preparation of molecularly imprinted polymers. researchgate.netnih.gov

The potential for this compound to act as an initiator would likely depend on its ability to generate a reactive species, such as a radical, under certain conditions (e.g., heat or light). The amidine functionality is not a typical initiating group for radical polymerization. However, it is conceivable that metal complexes of this compound could act as catalysts or initiators for specific types of polymerization, such as ring-opening polymerization. Further research would be needed to explore these possibilities.

Future Research Directions and Unanswered Questions

Uncharted Synthetic Territory and Novel Transformation Pathways

While general methods for the synthesis of nicotinamide (B372718) and its derivatives exist, the specific synthesis of 4-Isopropylnicotinimidamide and its analogues remains an area ripe for exploration. Future research could focus on developing more efficient and versatile synthetic strategies. nih.govrsc.org Multicomponent reactions (MCRs), which have proven effective for other nicotinamide derivatives, could be adapted for the one-pot synthesis of this compound, offering a more streamlined and environmentally friendly approach. nih.govrsc.org

Furthermore, the development of novel transformation pathways for the pyridine (B92270) ring is a significant area of interest. innovations-report.comuni-muenster.de Recent breakthroughs in the meta-C-H functionalization of pyridines could be applied to this compound, allowing for the introduction of a wide array of functional groups at a previously challenging position. innovations-report.comuni-muenster.de This could lead to the creation of a diverse library of derivatives with tailored electronic and steric properties. The exploration of direct, one-step methods for synthesizing highly substituted pyridine derivatives from readily available starting materials also presents a promising avenue for future synthetic efforts. organic-chemistry.org

Table 1: Potential Synthetic Strategies for this compound and its Derivatives

Synthetic ApproachPotential AdvantagesKey Research Questions
Multicomponent Reactions (MCRs)High efficiency, atom economy, and operational simplicity. nih.govCan a one-pot MCR be developed for the direct synthesis of this compound?
Meta-C-H FunctionalizationAccess to previously difficult-to-synthesize derivatives with novel properties. innovations-report.comuni-muenster.deCan existing meta-C-H functionalization methods be successfully applied to the this compound scaffold?
Convergent One-Step SynthesisRapid access to a wide range of substituted pyridine derivatives. organic-chemistry.orgCan this method be adapted to incorporate the imidamide functionality and isopropyl group?

Application of Emerging Spectroscopic and Imaging Techniques

A deeper understanding of the structural and electronic properties of this compound can be achieved through the application of advanced spectroscopic and imaging techniques. While standard methods like NMR and IR spectroscopy provide basic structural information, more sophisticated techniques can offer unprecedented insights. wikibooks.orgresearchgate.netfiveable.me

For instance, hyperpolarized 15N-NMR spectroscopy could be a powerful tool for studying the behavior of this compound in different chemical environments, as pyridine derivatives have shown promise as pH-sensitive MRI agents. nih.govnih.gov This could open up possibilities for its use in biomedical imaging. Furthermore, single-molecule imaging techniques, such as scanning tunneling microscopy (STM), could be employed to visualize individual this compound molecules on surfaces, providing valuable data on its adsorption and orientation, which is crucial for materials science applications. aip.org

Table 2: Advanced Spectroscopic and Imaging Techniques for this compound Characterization

TechniquePotential Information GainedRelevance to Future Research
Hyperpolarized 15N-NMREnhanced signal for detailed structural and dynamic studies; pH sensitivity. nih.govnih.govDevelopment of novel MRI contrast agents or pH sensors.
Scanning Tunneling Microscopy (STM)Visualization of single molecules and their interactions on surfaces. aip.orgUnderstanding self-assembly and surface behavior for materials science.
Surface-Enhanced Raman Spectroscopy (SERS)Ultrasensitive detection and vibrational analysis of trace amounts. mdpi.comApplications in sensing and trace analysis.

Expansion of Computational Models for Complex Systems Involving this compound

Computational modeling is an indispensable tool in modern chemistry for predicting molecular properties and reaction mechanisms. For this compound, the expansion of computational models can guide synthetic efforts and help in the design of new materials with desired functionalities. researchgate.netjksus.org

Future computational studies could focus on developing accurate Quantitative Structure-Activity Relationship (QSAR) models for derivatives of this compound. researchgate.netjksus.org Such models can predict the biological activity or material properties of yet-to-be-synthesized compounds, thereby accelerating the discovery process. Furthermore, molecular docking studies could elucidate the binding interactions of this compound with biological targets, providing a rationale for its potential therapeutic applications. researchgate.netjksus.org Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule in greater detail.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique combination of a pyridine core and an imidamide group suggests that this compound could be a valuable building block in materials science. Pyridine derivatives are known to be useful in the development of functional materials, including those with applications in electronics and corrosion inhibition. mdpi.comresearchgate.net

Future interdisciplinary research could explore the incorporation of this compound into metal-organic frameworks (MOFs) or coordination polymers. The nitrogen atoms in the pyridine ring and imidamide group can act as coordination sites for metal ions, potentially leading to materials with interesting catalytic, sensing, or gas storage properties. The study of self-assembly of this compound on various surfaces could also lead to the development of novel thin films and coatings with tailored properties. The investigation of its potential as a corrosion inhibitor for metals, a property seen in other pyridine derivatives, is another promising area of research. researchgate.net

Q & A

Q. What are the recommended methods for synthesizing 4-Isopropylnicotinimidamide, and how can researchers confirm its novelty?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions using nicotinoyl chloride derivatives and isopropylamine. To confirm novelty, researchers should cross-reference databases like SciFinder or Reaxys to verify if the compound has been previously reported . If the compound is novel, full spectroscopic characterization (e.g., 1^1H/13^13C NMR, HRMS) must be provided. For known compounds, compare melting points, optical rotation, or spectral data with literature values .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Use a combination of techniques:
  • Spectroscopy : NMR (1^1H, 13^13C) for structural elucidation, IR for functional group identification.
  • Chromatography : HPLC or GC-MS for purity assessment (>95% purity recommended for biological studies).
  • Thermal Analysis : DSC or TGA to determine melting points and thermal stability .
  • Reference standards from PubChem or NIST Chemistry WebBook should be used for calibration .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Based on analogous imidamide compounds (e.g., 4-nitroimidazole), follow OSHA/GHS guidelines:
  • Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust or vapors.
  • Store in a cool, dry place away from oxidizers. Emergency procedures should align with SDS templates for imidazole derivatives .

Advanced Research Questions

Q. How can computational modeling enhance the study of this compound's reactivity or binding affinity?

  • Methodological Answer :
  • In Silico Tools : Use PubChem-derived SMILES/InChI keys (e.g., JFYPEBDALFFGGC-UHFFFAOYSA-N) for molecular docking or DFT calculations to predict interactions with biological targets (e.g., enzymes or receptors) .
  • Benchmarking : Validate models with experimental data (e.g., IC50_{50} values) and reference NFDI4Chem case studies combining theoretical and experimental workflows .

Q. How should researchers resolve contradictions in published data on this compound's biological activity?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines:
  • Data Extraction : Tabulate IC50_{50}, EC50_{50}, and assay conditions (e.g., cell lines, incubation time) from primary sources.
  • Bias Assessment : Evaluate study designs for confounding variables (e.g., solvent effects, purity levels).
  • Reproducibility : Replicate key experiments under standardized conditions, ensuring instrument calibration and adherence to protocols .

Q. What strategies optimize the yield and selectivity of this compound synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps.
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) to improve reaction efficiency.
  • Stepwise Analysis : Use TLC or in-situ FTIR to monitor intermediate formation. Document variations in the "Experimental" section with detailed reagent ratios and temperatures .

Q. How can researchers ensure reproducibility of pharmacological data for this compound?

  • Methodological Answer :
  • Positive/Negative Controls : Include reference compounds (e.g., known enzyme inhibitors) in assays.
  • Data Reporting : Express bioactivity using standardized metrics (e.g., IC50_{50} ± SEM) and provide raw data in supplementary materials.
  • Metadata Annotation : Follow NFDI4Chem guidelines for documenting instrument settings, software versions, and statistical methods (e.g., ANOVA) .

Data Management and Compliance

Q. What are best practices for curating and sharing experimental data on this compound?

  • Methodological Answer :
  • FAIR Principles : Use repositories like Zenodo or Chemotion to archive spectral data, synthetic protocols, and crystallographic files.
  • Metadata Standards : Adopt ISA-Tab for experimental descriptors and cite CAS Common Chemistry entries (CC-BY-NC 4.0) for compound identifiers .

Q. How should researchers design a robust experimental workflow to study structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :
  • Scaffold Modification : Synthesize analogs with varying substituents (e.g., alkyl chains, halogens) and compare bioactivity.
  • High-Throughput Screening : Use 96-well plate assays to test derivatives against multiple targets.
  • Data Integration : Employ cheminformatics tools (e.g., KNIME, RDKit) to correlate structural features with activity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.